N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide
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Overview
Description
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide is a synthetic organic compound that features a complex structure with multiple heterocyclic rings
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes .
Pharmacokinetics
The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding its bioavailability. The lead compound in the same class possessed desirable pharmacokinetic properties and oral bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyrrole group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Attachment of the furan-2-carboxamide moiety: This can be done via an amidation reaction, where the carboxylic acid derivative of furan is reacted with an amine group under dehydrating conditions.
Industrial Production Methods: Industrial production may utilize similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity while reducing production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and furan rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the pyrrole and furan rings.
Reduction: Reduced forms of the pyrimidine ring.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Comparison with Similar Compounds
- N-(2-((6-(1H-indol-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide
- N-(2-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide
Comparison:
- Structural Differences: The primary difference lies in the heterocyclic rings attached to the pyrimidine core. For example, replacing the pyrrole ring with an indole or imidazole ring can significantly alter the compound’s chemical properties and biological activity.
- Uniqueness: N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide is unique due to its specific combination of heterocyclic rings, which may confer distinct binding properties and biological activities compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c21-15(12-4-3-9-22-12)17-6-5-16-13-10-14(19-11-18-13)20-7-1-2-8-20/h1-4,7-11H,5-6H2,(H,17,21)(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMULJUCCKPYXIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC=NC(=C2)NCCNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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